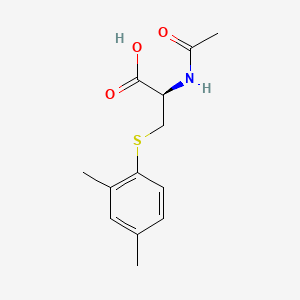

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine

Descripción general

Descripción

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine is a modified amino acid derivative. It is known for its unique structure, which includes an acetyl group, a dimethylphenyl group, and an L-cysteine backbone. This compound is often used in biochemical research and has various applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2,4-dimethylphenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The acetyl group or the dimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of modified compounds with different functional groups.

Aplicaciones Científicas De Investigación

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine exhibits several biological activities that make it a valuable compound for research:

- Antioxidant Properties : The compound has shown potential in mitigating oxidative stress by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from damage due to environmental toxins and metabolic byproducts .

- Redox Reactions : Its L-cysteine backbone enables participation in redox reactions and the formation of disulfide bonds, enhancing its role in cellular signaling and metabolism.

- Metabolic Pathways : this compound is involved in the formation of mercapturic acids (MAs), which are metabolites formed from xenobiotic-glutathione S-conjugates. This process facilitates the excretion of potentially harmful compounds.

Pharmaceuticals

This compound is being investigated for its potential as a drug candidate due to its antioxidant and anticancer properties. It has shown promising results in studies involving human cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

Biomarkers

The ability to detect this compound in urine positions it as a non-invasive biomarker for environmental exposure studies. Elevated levels of this compound have been linked to exposure to specific environmental toxins, indicating its utility in monitoring human health .

Research Tool

As a building block in synthetic chemistry, this compound can be utilized in the development of more complex molecules for research purposes. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with specific biological activities.

Urinary Biomarkers

A study profiling urinary mercapturic acids found elevated levels of this compound among participants exposed to certain environmental toxins. This finding suggests that the compound can serve as a biomarker for exposure to aromatic compounds and may have implications for monitoring environmental health .

Cancer Cell Line Studies

In vitro studies involving human melanoma cell lines demonstrated that this compound induced apoptosis without affecting the cell cycle. This selective mechanism of action could be harnessed for therapeutic purposes, particularly in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl group and the dimethylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The L-cysteine backbone plays a crucial role in its biological activity, as it can participate in redox reactions and form disulfide bonds.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-cysteine: A simpler derivative without the dimethylphenyl group.

S-(2,4-Dimethylphenyl)-L-cysteine: Lacks the acetyl group but contains the dimethylphenyl group.

N-Acetyl-S-phenyl-L-cysteine: Contains a phenyl group instead of the dimethylphenyl group.

Uniqueness

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine is unique due to the presence of both the acetyl group and the 2,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine (NADMC) is a cysteine derivative that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cellular protection. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₇NO₃S

- Molecular Weight : 267.34 g/mol

- CAS Number : 581076-69-9

- IUPAC Name : (2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid

The biological activity of NADMC is primarily attributed to its structure, which allows it to participate in various biochemical processes:

- Antioxidant Activity : Similar to other cysteine derivatives, NADMC is believed to mitigate oxidative stress by scavenging free radicals and reactive oxygen species (ROS). This property is crucial for cellular defense against damage from environmental toxins and metabolic byproducts.

- Redox Reactions : The L-cysteine backbone enables NADMC to engage in redox reactions and form disulfide bonds, enhancing its role in cellular signaling and metabolism .

- Metabolic Pathways : NADMC is involved in the formation of mercapturic acids (MAs), which are metabolites formed from xenobiotic-glutathione S-conjugates through hydrolysis followed by N-acetylation in the kidneys. This process facilitates the excretion of potentially harmful compounds .

Antioxidant Properties

A study highlighted the antioxidant potential of NADMC, demonstrating its ability to reduce oxidative stress markers in vitro. The compound's efficacy was compared with other known antioxidants, showing significant protective effects against cellular damage induced by ROS.

Cancer Research

Research has indicated that NADMC may exhibit anticancer properties. In a comparative study involving various cysteine derivatives, NADMC showed promising results against human cancer cell lines, suggesting its potential as an adjunct in cancer therapy . The compound's low protein binding characteristics also imply reduced side effects compared to traditional chemotherapeutics.

Case Studies

- Urinary Biomarkers : A study profiling urinary mercapturic acids found elevated levels of NADMC among participants exposed to specific environmental toxins. This finding suggests that NADMC can serve as a biomarker for exposure to aromatic compounds and may have implications for monitoring environmental health .

- Cancer Cell Line Studies : In vitro studies involving human melanoma cell lines demonstrated that NADMC induced apoptosis without affecting the cell cycle, indicating a selective mechanism of action that could be harnessed for therapeutic purposes .

Applications

NADMC has potential applications across various fields:

- Pharmaceuticals : Its antioxidant and anticancer properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and cancers.

- Biomarkers : The ability to detect NADMC in urine positions it as a non-invasive biomarker for environmental exposure studies.

- Research Tool : As a building block in synthetic chemistry, NADMC can be utilized in the development of more complex molecules for research purposes .

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCYMYXCWXLIDZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676237 | |

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-69-9 | |

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.